methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate
Description
Methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate is a brominated benzopyran derivative with a partially saturated heterocyclic ring system. Its molecular formula is C₁₁H₁₁BrO₃ (methyl ester of the acid described in ), derived from 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid (C₁₀H₉BrO₃, molecular weight 257.08 g/mol) . The compound features a bromine atom at the 6-position and a methyl ester group at the 3-position of the dihydrobenzopyran scaffold.
Properties
Molecular Formula |
C11H11BrO3 |
|---|---|
Molecular Weight |
271.11 g/mol |
IUPAC Name |
methyl 6-bromo-3,4-dihydro-2H-chromene-3-carboxylate |
InChI |
InChI=1S/C11H11BrO3/c1-14-11(13)8-4-7-5-9(12)2-3-10(7)15-6-8/h2-3,5,8H,4,6H2,1H3 |
InChI Key |
SVDPZRSTNCCLBL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2=C(C=CC(=C2)Br)OC1 |
Origin of Product |
United States |
Preparation Methods
Structural Information
| Property | Value |
|---|---|
| Chemical Name | Methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate |
| Molecular Formula | C11H9BrO3 |
| Molecular Weight | 271.1 g/mol |
| CAS Number | 1279816-68-0 |
| Purity (typical) | ≥95% |
Br
|
/-----\
| |
| |
\-----/--O
/ \
| |
O C=O
|
OCH3
(For precise 2D/3D depictions, refer to chemical structure databases.)
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves two main steps:
- Bromination of a benzopyran precursor to introduce the bromine atom at the 6-position.
- Esterification (or transesterification) to install the methyl ester group at the 3-position.
Industrial-scale syntheses may use continuous flow reactors for enhanced control and yield.
Representative Laboratory Synthesis
Stepwise Procedure
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Starting benzopyran (chroman) or chromene, NBS (N-bromosuccinimide), solvent (e.g., CCl4 or acetonitrile) | Selective bromination at the 6-position under mild conditions. |
| 2 | 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid, methanol, acid catalyst (e.g., H2SO4 or HCl gas) | Fischer esterification to convert the carboxylic acid to the methyl ester. |
Industrial Process Example
A scalable process may proceed as follows:
- Alkylation : In methanol, react 1-bromo-3-chloropropane (2.0 mol) with methyl acetoacetate (2.15 mol) at 30–40 °C under nitrogen. Add sodium methoxide (3.84 mol) in batches.
- Cyclization : Reflux at 70 °C for 6–12 hours.
- Workup : Cool, add water, separate organic layer, and purify by fractional distillation or recrystallization.
- Yield : Typical isolated yield is about 196 g from the described scale, with a density of 1.1 g/mL.
Purification
After synthesis, the compound is typically purified by:
- Recrystallization (from solvents such as ethanol or ethyl acetate)
- Column chromatography (silica gel, eluting with mixtures of hexane/ethyl acetate)
Data Table: Synthesis Parameters and Results
| Parameter | Typical Value/Range | Notes |
|---|---|---|
| Reaction temperature | 30–70 °C | Controlled for selectivity and yield |
| Reaction time | 6–12 hours | Depends on scale and method |
| Solvent | Methanol (for alkylation), CCl4 or acetonitrile (for bromination) | |
| Brominating agent | NBS or Br2 | NBS preferred for selectivity |
| Acid catalyst (esterification) | H2SO4 or HCl gas | For Fischer esterification |
| Isolated yield | 60–80% | Varies with scale and purification method |
| Product purity | ≥95% | After recrystallization or chromatography |
Research Results and Comparative Analysis
- Yield and Purity: Industrial methods using continuous flow reactors report higher yields and reproducibility compared to batch processes.
- Environmental Considerations: Improved processes minimize waste and avoid excessive use of salts, aligning with green chemistry principles.
- Scalability: The described methods are suitable for both laboratory and commercial production, with easy-to-source reagents and straightforward purification steps.
- Versatility: The synthetic route allows for the preparation of related benzopyran derivatives by varying the halogen or ester group, facilitating SAR (structure–activity relationship) studies in medicinal chemistry.
Perspectives from Varied Sources
- Academic Literature: Focuses on the mechanism of bromination and the role of substituents in regioselectivity.
- Patents: Emphasize process improvements, scalability, and environmental impact, with detailed operational parameters.
- Chemical Suppliers: Provide data on product purity, molecular weight, and typical applications, confirming the reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions include various substituted benzopyran derivatives, which can be further utilized in different chemical syntheses .
Scientific Research Applications
Methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .
Comparison with Similar Compounds
Substituent Variations at the 6-Position
Key Compounds :
Methyl 6-Propionoxymethyl-2-Oxo-2H-1-Benzopyran-3-Carboxylate (17a) Molecular Formula: C₁₄H₁₂O₆ Substituent: Propionoxymethyl at 6-position Melting Point: 174–176.5°C Functional Groups: Ester (propionoxymethyl), lactone, carboxylic acid .
Methyl 6-Bromo-8-Methoxy-2H-1-Benzopyran-3-Carboxylate
- Molecular Formula: C₁₂H₁₁BrO₄
- Substituents: Bromine at 6-position, methoxy at 8-position
- Safety Data: Requires precautions for inhalation and handling .
Methyl 6-Bromo-4-Oxo-3,4-Dihydro-1H-2-Benzothiopyran-3-Carboxylate
Comparison :
- Electronic Effects: Bromine’s electronegativity and size enhance electron-withdrawing effects compared to acyloxy groups (e.g., propionoxymethyl), altering reactivity in nucleophilic substitutions.
- Physical Properties: Brominated derivatives generally exhibit higher molecular weights and melting points than non-halogenated analogs. For example, 17a (C₁₄H₁₂O₆) melts at 174–176.5°C, while the sulfur analog (C₁₁H₉BrO₃S) has a molecular weight of 301.16 g/mol .
Heteroatom and Ring Saturation Variations
Key Compounds :
Methyl 6-Bromo-2H-1-Benzopyran-3-Carboxylate
Sulfur Analog (Benzothiopyran)
Comparison :
- Aromaticity vs. Flexibility : The dihydro derivative’s partial saturation may enhance stability in acidic environments compared to fully unsaturated chromenes.
- Heteroatom Effects : Sulfur’s larger atomic radius and lower electronegativity (compared to oxygen) alter bond lengths (C–S ≈ 1.81 Å vs. C–O ≈ 1.43 Å ), influencing molecular geometry and intermolecular interactions.
Comparison :
- Acyloxy derivatives (e.g., 17a) are more lipophilic than brominated analogs, affecting solubility and pharmacokinetics .
Data Tables
Table 1: Structural and Physical Properties of Selected Analogs
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) |
|---|---|---|---|---|
| Methyl 6-Bromo-3,4-Dihydro-2H-1-Benzopyran-3-Carboxylate | C₁₁H₁₁BrO₃ | 271.11 | Br (6), COOCH₃ (3) | Not reported |
| 6-Propionoxymethyl-2-Oxo-2H-1-Benzopyran-3-Carboxylic Acid (17a) | C₁₄H₁₂O₆ | 276.24 | Propionoxymethyl (6) | 174–176.5 |
| Methyl 6-Bromo-8-Methoxy-2H-1-Benzopyran-3-Carboxylate | C₁₂H₁₁BrO₄ | 307.12 | Br (6), OCH₃ (8) | Not reported |
| Methyl 6-Bromo-4-Oxo-3,4-Dihydro-1H-2-Benzothiopyran-3-Carboxylate | C₁₁H₉BrO₃S | 301.16 | Br (6), S heteroatom | Not reported |
Biological Activity
Methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in drug development.
Chemical Structure and Synthesis
This compound features a benzopyran structure with a bromine atom at the 6-position and an ester group at the 3-position. The molecular formula is with a molecular weight of approximately 273.1 g/mol. The synthesis typically involves bromination of a benzopyran derivative followed by esterification, often using methanol and a strong acid catalyst.
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Antitumor Activity
- In vitro studies have shown that this compound can inhibit cancer cell proliferation. For instance, it has been reported to significantly reduce tumor growth in vivo when tested on xenograft models involving human cancer cell lines such as HT1080 and MDA-MB231 .
- The mechanism of action appears to involve the inhibition of cell invasion rather than direct cytotoxicity against normal cells .
2. Antimicrobial Properties
3. Enzyme Interaction
- The compound's bromine atom and ester group contribute to its reactivity and binding affinity to specific enzymes or receptors. This interaction could lead to either inhibition or activation of certain biological pathways, although detailed mechanisms remain under investigation .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with other benzopyran derivatives:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid methyl ester | Contains fluorine; different biological properties | |
| 1’,3’,3’-Trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-indole] | Contains a nitro group; distinct reactivity | |
| 8-Bromo-6-methyl-3,4-dihydro-2H-1-benzopyran | Similar structure but lacks carboxylate group; different solubility |
This table highlights how the presence of specific substituents can influence the biological activity and chemical behavior of benzopyran derivatives.
Case Studies and Research Findings
Several studies have explored the biological activity of methyl 6-bromo-3,4-dihydro-2H-1-benzopyran derivatives:
Case Study 1: Antitumor Efficacy
- A study demonstrated that derivatives of this compound could inhibit tumor growth in animal models. The bromo derivative was found to be more effective than traditional matrix metalloproteinase inhibitors in reducing cancer cell invasion .
Case Study 2: Antimicrobial Evaluation
- Another investigation assessed various coumarin derivatives for their antimicrobial properties against both gram-positive and gram-negative bacteria. While some derivatives showed moderate activity, methyl 6-bromo compounds were noted for their potential in further development due to their unique structural features .
Q & A
Q. What are the standard synthetic routes for methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves functionalization of the benzopyran core. A common approach includes:
- Bromination : Introducing the bromo substituent at the 6-position using bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation or Lewis acid catalysis).
- Esterification : Reaction of the carboxylic acid intermediate with methanol in the presence of coupling agents like DCC (N,N'-dicyclohexylcarbohydrazide) or via anhydride intermediates (e.g., propionic or butyric anhydride) .
- Cyclization : Formation of the dihydrobenzopyran ring via acid- or base-mediated intramolecular cyclization.
Q. Critical Factors :
- Temperature : Reflux conditions (e.g., 80–120°C) are often required for esterification and cyclization steps .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) improve solubility, while chloroform or acetonitrile aids crystallization .
- Purification : Column chromatography or recrystallization (e.g., using CHCl₃:petroleum ether) is essential to achieve >95% purity .
Q. Table 1: Comparison of Synthetic Routes
| Step | Reagents/Conditions | Yield Range | Purity | Reference |
|---|---|---|---|---|
| Bromination | NBS, AIBN, CCl₄, 80°C | 60–75% | 90–95% | |
| Esterification | Propionic anhydride, reflux, 3h | 60–80% | 85–90% | |
| Cyclization | H₂SO₄, CHCl₃, RT, 12h | 70–85% | 95% |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Key for confirming regiochemistry and substituent positions. The benzopyran proton (e.g., 4-H) appears as a singlet at δ 8.9–9.1 ppm, while the bromo substituent deshields adjacent protons (δ 7.5–7.8 ppm) .
- IR Spectroscopy : Identifies carbonyl groups (C=O lactone at ~1740 cm⁻¹, ester at ~1754 cm⁻¹) .
- HPLC-MS : Validates molecular weight (MW 273.12 g/mol) and purity. Reverse-phase C18 columns with acetonitrile/water gradients are optimal .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
Methodological Answer: Discrepancies often arise from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzymatic sources (e.g., recombinant vs. native proteins).
- Structural Analogues : Impurities or uncharacterized byproducts (e.g., regioisomers from incomplete bromination) may skew results .
Q. Strategies :
- Comparative Bioassays : Test the compound alongside structurally validated analogues (e.g., 6-chloro or 6-iodo derivatives) under identical conditions .
- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites in biological matrices .
Q. What strategies optimize regioselectivity during derivatization of the benzopyran scaffold?
Methodological Answer: Regioselectivity challenges occur during functionalization of the dihydrobenzopyran core. Solutions include:
- Directed Metalation : Use of directing groups (e.g., ester or amide) to control bromination or acylation sites .
- Protecting Groups : Temporary protection of reactive sites (e.g., silylation of hydroxyl groups) to ensure selective reactions .
Q. Example :
- Acyloxymethylation : Reaction of 6-hydroxymethyl intermediates with anhydrides (e.g., valeric anhydride) under reflux yields 6-acyl derivatives with >70% regioselectivity .
Q. How can computational methods enhance the design of this compound derivatives with improved pharmacokinetic properties?
Methodological Answer:
- Molecular Docking : Predict binding affinities to targets like cyclooxygenase-2 (COX-2) or kinase enzymes using AutoDock Vina or Schrödinger Suite .
- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), BBB permeability, and CYP450 interactions. For example, the bromo substituent increases molecular weight and logP, potentially reducing solubility .
Q. What experimental designs are recommended for assessing the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability Studies : Incubate the compound in buffers (pH 1.2–7.4) at 37°C and monitor degradation via HPLC .
- Light/Temperature Stress : Expose to UV light (254 nm) or 40°C for 48h to identify photodegradants or thermal byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
